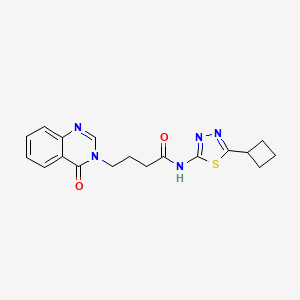

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14806159

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N5O2S |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide |

| Standard InChI | InChI=1S/C18H19N5O2S/c24-15(20-18-22-21-16(26-18)12-5-3-6-12)9-4-10-23-11-19-14-8-2-1-7-13(14)17(23)25/h1-2,7-8,11-12H,3-6,9-10H2,(H,20,22,24) |

| Standard InChI Key | AQBZEPVCVPUXFH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

-

Cyclobutyl-1,3,4-thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted with a cyclobutyl group at the 5-position.

-

Quinazolin-4(3H)-one: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its prevalence in bioactive molecules .

-

Butanamide linker: A four-carbon chain connecting the thiadiazole and quinazolinone moieties, providing conformational flexibility.

The IUPAC name, N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide, reflects this arrangement . Key structural identifiers include the InChIKey AQBZEPVCVPUXFH-UHFFFAOYSA-N and SMILES C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 369.4 g/mol |

| logP | 2.61 (estimated) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 54.76 Ų |

| Solubility (logSw) | -3.44 (poor aqueous solubility) |

The compound’s moderate lipophilicity (logP ~2.61) and limited solubility suggest challenges in bioavailability, necessitating formulation optimization for therapeutic applications .

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves sequential reactions:

-

Thiadiazole Ring Formation: Cyclocondensation of cyclobutylcarboxylic acid hydrazide with carbon disulfide under basic conditions yields the 5-cyclobutyl-1,3,4-thiadiazol-2-amine intermediate.

-

Butanamide Linker Installation: Coupling the thiadiazole amine with a bromo-activated butanoyl chloride derivative introduces the four-carbon spacer .

-

Quinazolinone Conjugation: Mitsunobu or nucleophilic substitution reactions attach the 4-oxoquinazolin-3(4H)-yl group to the terminal amine of the linker.

Critical parameters influencing yield (~45–60%) include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., HOBt/EDCI for amide bonds).

Purification and Characterization

Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol affords >95% purity . Structural validation employs:

-

NMR: Distinct signals for cyclobutyl (δ 2.1–2.5 ppm), thiadiazole (δ 8.3 ppm), and quinazolinone carbonyl (δ 167 ppm).

Biological Activity and Mechanism of Action

Mineralocorticoid Receptor Antagonism

Structural analogs in Patent US9403807B2 demonstrate affinity for mineralocorticoid receptors (MRs), suggesting a potential mechanism for treating hypertension or heart failure . The thiadiazole ring may mimic steroidal A-rings, competing with aldosterone for MR binding .

Structural Comparisons and Analog Optimization

Analogous Compounds

The target compound’s quinazolinone-thiadiazole hybrid offers broader target engagement compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume